2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine
Overview
Description
2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
It is known that similar compounds can undergo catalytic protodeboronation, a process that involves a radical approach .
Biochemical Pathways
Similar compounds have been used in the formal anti-markovnikov hydromethylation of alkenes, a valuable but unknown transformation .
Result of Action
Similar compounds have been used in the formal total synthesis of d-®-coniceine and indolizidine 209b .
Action Environment
It is known that similar compounds are only marginally stable in water .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-(pyridin-2-ylmethoxy)-pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to modulation of its activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes, such as kinases, which play crucial roles in cell signaling. By binding to the active sites of these enzymes, the compound can prevent their activity, leading to downstream effects on cellular functions. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities. The compound can also affect metabolic flux by altering the activity of key enzymes involved in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For example, binding to plasma proteins can enhance the compound’s stability and prolong its half-life in the bloodstream .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. Localization to the nucleus can enable the compound to interact with DNA and transcription factors, while localization to mitochondria can affect cellular energy metabolism .
Properties
IUPAC Name |
2-bromo-3-(pyridin-2-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-11-10(5-3-7-14-11)15-8-9-4-1-2-6-13-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPUECYSYPBJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(N=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671835 | |
Record name | 2-Bromo-3-[(pyridin-2-yl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-77-6 | |
Record name | 2-Bromo-3-(2-pyridinylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-[(pyridin-2-yl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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